(2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone
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Overview
Description
The compound (2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a complex organic molecule featuring a thiazole ring, a phenylpiperazine moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Amination: The thiazole intermediate is then reacted with 3-chloroaniline to introduce the chlorophenylamino group.
Coupling with Phenylpiperazine: The final step involves coupling the thiazole derivative with 4-phenylpiperazine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) on the chlorophenyl ring can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over palladium.
Substitution: The chlorine atom on the chlorophenyl ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, palladium on carbon with hydrogen.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino derivatives of the chlorophenyl group.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
(2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies to understand the interaction of thiazole derivatives with enzymes and receptors.
Pharmacology: Evaluated for its pharmacokinetic properties and potential as a drug candidate.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of (2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can interact with enzyme active sites, while the phenylpiperazine moiety can bind to receptor sites, modulating their activity. This compound may inhibit or activate these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-((3-Bromophenyl)amino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone
- (2-((3-Methylphenyl)amino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone
- (2-((3-Fluorophenyl)amino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone
Uniqueness
The unique feature of (2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone is the presence of the chlorophenyl group, which can significantly influence its biological activity and chemical reactivity compared to its analogs with different substituents on the phenyl ring. This substitution can affect the compound’s binding affinity to biological targets and its overall pharmacological profile.
This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[2-(3-chloroanilino)-1,3-thiazol-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4OS/c21-15-5-4-6-16(13-15)22-20-23-18(14-27-20)19(26)25-11-9-24(10-12-25)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQNMYSNPFZJTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC(=N3)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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